2-Hex-5-enyl-5-nonylpyrrolidine
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Overview
Description
2-Hex-5-enyl-5-nonyl-pyrrolidine is an organic compound with the molecular formula C19H37N. It is a pyrrolidine derivative, characterized by the presence of a hexenyl and a nonyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-5-nonyl-pyrrolidine typically involves the reaction of appropriate alkyl halides with pyrrolidine under basic conditions. One common method involves the use of hex-5-enyl bromide and nonyl bromide as starting materials, which react with pyrrolidine in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Hex-5-enyl-5-nonyl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-5-nonyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
2-Hex-5-enyl-5-nonyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acetylcholinesterase inhibition, which could be relevant in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hex-5-enyl-5-nonyl-pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially enhancing neurotransmission. This mechanism is of particular interest in the context of treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Hex-5-enyl-5-nonyl-pyrrolidine: Unique due to its specific alkyl chain lengths and positions.
2-Hex-5-enyl-5-decyl-pyrrolidine: Similar structure but with a decyl group instead of a nonyl group.
2-Hex-5-enyl-5-octyl-pyrrolidine: Similar structure but with an octyl group instead of a nonyl group.
Uniqueness
2-Hex-5-enyl-5-nonyl-pyrrolidine is unique due to its specific combination of hexenyl and nonyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
CAS No. |
100594-88-5 |
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Molecular Formula |
C19H37N |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
2-hex-5-enyl-5-nonylpyrrolidine |
InChI |
InChI=1S/C19H37N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,18-20H,2-3,5-17H2,1H3 |
InChI Key |
VJYHAIYEEJOCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCC(N1)CCCCC=C |
Origin of Product |
United States |
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